2-丁氧基-5-甲基苯硼酸

描述

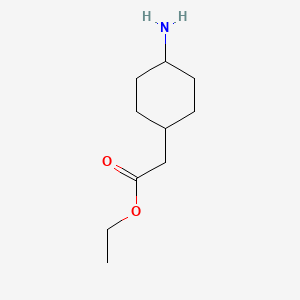

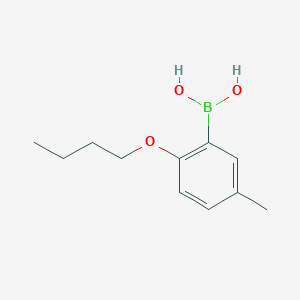

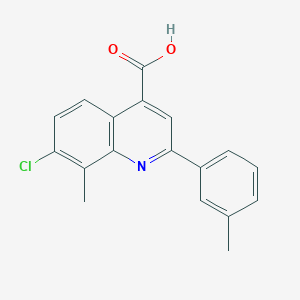

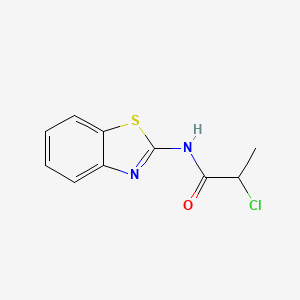

2-Butoxy-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not specifically discuss 2-butoxy-5-methylphenylboronic acid, they do provide insight into the general behavior and reactivity of phenylboronic acids and their derivatives in various chemical reactions.

Synthesis Analysis

The synthesis of boronic acid derivatives can involve various methods, including the Matteson homologation, as mentioned in the context of synthesizing boron-containing functionalized bicyclopropanes . Although the specific synthesis of 2-butoxy-5-methylphenylboronic acid is not detailed in the provided papers, the general strategies for synthesizing boronic acids often involve the reaction of organoboranes with hydrogen peroxide or haloboranes with organometallic compounds.

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom, which allows them to form stable complexes with diols and other Lewis bases. The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for certain boronic acid derivatives in the provided papers . These structures are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Phenylboronic acids and their esters participate in a variety of chemical reactions. For instance, they can act as catalysts in dehydrative condensation reactions between carboxylic acids and amines , and they can form esters with sugars, as shown with 2-deoxy aldoses . Moreover, alkylboronic acids have been used as catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids, indicating the potential for primary alkylboronic acids to catalyze similar reactions . Additionally, phenylboronic acid has been used to synthesize 2H-chromenes, showcasing its utility in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and amines. This property is essential for their role in catalysis and in the formation of cyclic esters with sugars . The stability of boronic acids under various conditions is also a key factor in their reactivity and applications. For example, the stability of cyclopropylboronic esters under different conditions allows for their use in further transformations .

科学研究应用

对映选择性识别和传感

2-丁氧基-5-甲基苯硼酸在对映选择性识别过程中发挥作用。例如,源自相关硼酸衍生物的化合物已被用作检测手性胺的传感器,展示了它们在立体选择性化学分析中的潜力 (Ghosn & Wolf, 2011)。

合成邻位官能化芳基硼酸

该化合物在合成邻位官能化芳基硼酸中起着关键作用。涉及相关硼酸衍生物的技术已被开发用于合成各种邻位官能化化合物,展示了硼酸在有机合成中的多功能性 (Da̧browski et al., 2007)。

有机合成中的催化作用

它被用于催化有机合成反应。例如,类似2-硫代吩硼酸酯的硼酸衍生物已被用于Suzuki-Miyaura偶联反应,突显了它们在促进复杂有机转化中的作用 (Hergert et al., 2018)。

在癌症研究中的潜力

含有苯硼酸的化合物,一种相关的化学结构,在实验肿瘤学中显示出潜力。它们表现出抗增殖和促凋亡特性,表明在癌症治疗中的潜在用途 (Psurski et al., 2018)。

药物传递和靶向

与2-丁氧基-5-甲基苯硼酸密切相关的苯硼酸官能化聚合物已被用于靶向药物传递,特别是对癌细胞。这种官能化增强了药物传递系统的选择性和功效 (Zhang et al., 2013)。

抗微生物活性

一些苯硼酸衍生物显示出抗微生物活性。这表明硼酸化合物,包括2-丁氧基-5-甲基苯硼酸,有望开发新的抗微生物剂 (Adamczyk-Woźniak et al., 2020)。

偶联反应中的催化作用

类似于2-丁氧基-5-甲基苯硼酸的硼酸在Pd催化的偶联反应中有效,有助于合成各种有机化合物,突显了它们的催化多功能性 (Peters et al., 1990)。

化学传感和识别

类似于2-丁氧基-5-甲基苯硼酸的三苯基硼酸衍生物用于糖衍生物的识别,展示了它们在化学传感应用中的实用性 (Yamashita et al., 1996)。

安全和危害

未来方向

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 2-Butoxy-5-methylphenylboronic acid, may have promising applications in medicinal chemistry in the future .

属性

IUPAC Name |

(2-butoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKETUXFNRADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394174 | |

| Record name | 2-Butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-5-methylphenylboronic acid | |

CAS RN |

480438-72-0 | |

| Record name | 2-Butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)